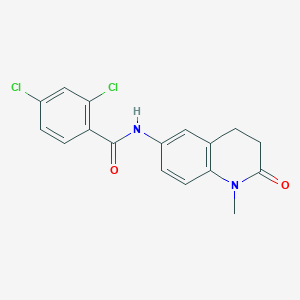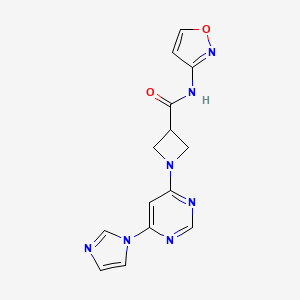
2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. The starting materials include 5-bromopyridin-3-amine, ethyl acetate, and a coupling agent.Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a bromine atom at the 5-position and a thiadiazole group at the 2-position .Chemical Reactions Analysis
This compound can be used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .Aplicaciones Científicas De Investigación
Metabolism and Monitoring Etridiazole, a compound related to thiadiazole, has been studied for its metabolism in rats and humans. Two metabolites, ET-CA and ET-MA, were synthesized and identified in the urine after oral administration of etridiazole. The research developed sensitive analytical methods for detecting these metabolites, suggesting their potential as biomarkers for biological monitoring of exposure to etridiazole-related compounds (Welie et al., 2005).
Therapeutic Efficacy and Safety Cefazedone, another compound related to thiadiazole, has been investigated for its therapeutic efficacy and safety. Studies have shown its potential as a tolerable antimicrobial agent, emphasizing its good systemic and local tolerance (Züllich & Sack, 1979). Moreover, cefazedone's potential nephrotoxicity was examined, and the findings suggest that it does not significantly affect the elimination of a specific tubule enzyme, indicating a favorable nephrotoxicity profile (Mondorf Aw, 1979).
Uric Acid Metabolism and Neurological Effects 2-ethylamino-1,3,4-thiadiazole has been studied for its impact on patients with disorders in uric acid metabolism and cerebral function. The compound was found to further increase elevated uric acid concentrations in blood and urine, indicating its significant impact on purine synthesis and potential implications in related disorders (Nyhan et al., 1968).
Poisoning and Toxicity Cases 5-bromo-2-nitropyridine, a related compound, has been reported in a case of poisoning, highlighting its toxic nature upon exposure and the subsequent development of severe health conditions such as methemoglobinemia and delayed encephalopathy (Shi et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Future studies should aim to elucidate these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSSMSADPNGAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)
![3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408059.png)



![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2408067.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2408068.png)
![2-(4-Fluorophenyl)-6-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2408069.png)



![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)

